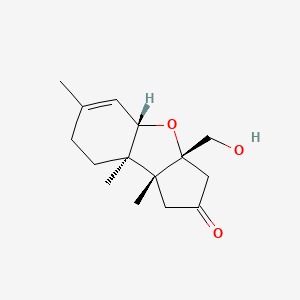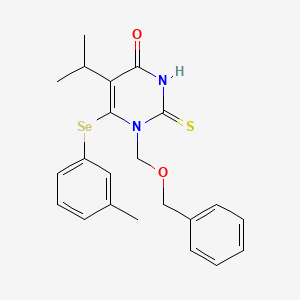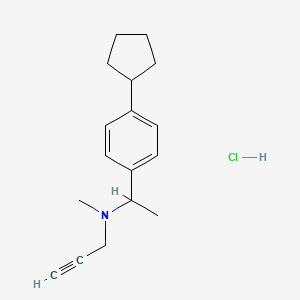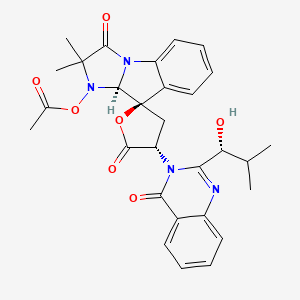
Nks7lvn2AL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1S)-1-((5-((6-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE, commonly referred to by its identifier Nks7lvn2AL, is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1S)-1-((5-((6-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE involves several steps, starting with the preparation of intermediate compounds. The process typically includes:
Formation of the amide bond: This is achieved by reacting an amine with a carboxylic acid derivative under controlled conditions.
Introduction of the hydroxyl group: This step involves the selective hydroxylation of an aromatic ring.
Coupling reactions: These are used to link the various functional groups together, often employing catalysts to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of N-((1S)-1-((5-((6-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE is scaled up using large reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the production costs. The use of automated systems and real-time monitoring helps in maintaining the reaction conditions within the desired parameters.
化学反应分析
Types of Reactions
N-((1S)-1-((5-((6-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide bond can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the amide bond produces an amine.
科学研究应用
N-((1S)-1-((5-((6-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials with unique properties.
作用机制
The mechanism of action of N-((1S)-1-((5-((6-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE involves its interaction with specific molecular targets within cells. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This can lead to changes in cellular behavior, such as altered gene expression or enzyme activity.
相似化合物的比较
N-((1S)-1-((5-((6-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE is unique due to its specific combination of functional groups and molecular structure. Similar compounds include:
- **N-((1S)-1-((5-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE
- N-((1S)-1-((5-((6-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE
These compounds share some structural similarities but differ in their specific functional groups and reactivity, making N-((1S)-1-((5-((6-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE unique in its applications and properties.
属性
CAS 编号 |
401601-07-8 |
|---|---|
分子式 |
C24H42N4O3 |
分子量 |
434.6 g/mol |
IUPAC 名称 |
N-[(2S)-1-[5-(6-aminohexylamino)pentylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide |
InChI |
InChI=1S/C24H42N4O3/c1-2-10-23(30)28-22(19-20-11-13-21(29)14-12-20)24(31)27-18-9-5-8-17-26-16-7-4-3-6-15-25/h11-14,22,26,29H,2-10,15-19,25H2,1H3,(H,27,31)(H,28,30)/t22-/m0/s1 |
InChI 键 |
QVOGBBWMRBXMPM-QFIPXVFZSA-N |
手性 SMILES |
CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCCCNCCCCCCN |
规范 SMILES |
CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCCNCCCCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one;hydrochloride](/img/structure/B12772799.png)








![1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12772849.png)



![N,N-diethylethanamine;2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetic acid](/img/structure/B12772902.png)
